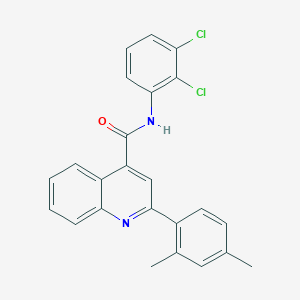

N-(2,3-dichlorophenyl)-2-(2,4-dimethylphenyl)quinoline-4-carboxamide

Description

N-(2,3-Dichlorophenyl)-2-(2,4-dimethylphenyl)quinoline-4-carboxamide is a quinoline-based carboxamide derivative characterized by a 2,3-dichlorophenyl group attached to the carboxamide nitrogen and a 2,4-dimethylphenyl substituent at the quinoline’s 2-position. Its molecular formula is C24H18Cl2N2O, with a molecular weight of 433.32 g/mol.

Properties

Molecular Formula |

C24H18Cl2N2O |

|---|---|

Molecular Weight |

421.3 g/mol |

IUPAC Name |

N-(2,3-dichlorophenyl)-2-(2,4-dimethylphenyl)quinoline-4-carboxamide |

InChI |

InChI=1S/C24H18Cl2N2O/c1-14-10-11-16(15(2)12-14)22-13-18(17-6-3-4-8-20(17)27-22)24(29)28-21-9-5-7-19(25)23(21)26/h3-13H,1-2H3,(H,28,29) |

InChI Key |

SBAMTYGTZXSHIL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C(=CC=C4)Cl)Cl)C |

Origin of Product |

United States |

Biological Activity

N-(2,3-dichlorophenyl)-2-(2,4-dimethylphenyl)quinoline-4-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various cell lines, and structure-activity relationships (SAR).

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C24H18Cl2N2O |

| Molecular Weight | 426.31 g/mol |

| CAS Number | 332176-32-6 |

| LogP | 6.497 |

| PSA | 41.99 Ų |

These properties suggest a high lipophilicity, which may influence its absorption and distribution in biological systems.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound was evaluated against various cancer cell lines, demonstrating significant cytotoxic effects:

- MCF-7 (breast cancer) : IC50 values ranged from 0.65 to 2.41 µM.

- HeLa (cervical cancer) : Similar cytotoxic profiles were observed.

- A549 (lung cancer) : Exhibited notable antiproliferative activity.

The compound's mechanism of action appears to involve the induction of apoptosis, as evidenced by increased levels of pro-apoptotic markers such as p53 and caspase-3 cleavage in treated cells .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cancer cells:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of α-glucosidase, an enzyme implicated in glucose metabolism and diabetes management. Inhibition leads to reduced glucose absorption, which is beneficial in managing type 2 diabetes .

- Cell Cycle Arrest : Studies indicate that treatment with the compound results in cell cycle arrest at the G1 phase, preventing cancer cells from proliferating .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the phenyl rings significantly impact biological activity:

- Chlorine Substituents : The presence of chlorine atoms in specific positions enhances the cytotoxic effects against various cancer cell lines.

- Dimethyl Substituents : The positioning of methyl groups affects lipophilicity and thus influences cellular uptake and efficacy .

Study 1: Anticancer Efficacy

In a recent study published in Nature, this compound was tested for its anticancer properties against MCF-7 and A549 cell lines. The results indicated an IC50 value of approximately 1 µM for MCF-7 cells, which was comparable to established chemotherapeutic agents like doxorubicin .

Study 2: Anti-Diabetic Potential

Another study focused on the anti-diabetic properties revealed that the compound effectively inhibited α-glucosidase with an IC50 value lower than that of acarbose, a standard drug used in diabetes management . This suggests dual therapeutic potential in both cancer treatment and metabolic disorder management.

Scientific Research Applications

Anticancer Properties

Research indicates that N-(2,3-dichlorophenyl)-2-(2,4-dimethylphenyl)quinoline-4-carboxamide exhibits anticancer activity. A study published in Scientific Reports demonstrated that derivatives of quinoline compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The compound's structural features contribute to its interaction with specific cellular targets, enhancing its efficacy against different cancer types.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Its derivatives have been evaluated for their effectiveness against a range of bacteria and fungi. For instance, studies have reported that quinoline-based compounds possess significant antibacterial properties, making them potential candidates for developing new antibiotics . The presence of the dichlorophenyl group enhances its lipophilicity, which may improve membrane permeability and bioactivity.

Enzyme Inhibition

This compound has been investigated for its inhibitory effects on various enzymes. Notably, it has been studied as an inhibitor of α-glucosidase, an enzyme linked to diabetes management. In vitro assays have shown that certain derivatives exhibit potent inhibitory activity against this enzyme, suggesting potential applications in diabetes treatment .

Synthetic Pathways

The synthesis of this compound involves several steps that can be optimized for yield and purity. Recent methodologies have focused on metal-catalyzed reactions to enhance efficiency and reduce by-products . The compound can be synthesized through a multi-step process involving the reaction of appropriate precursors under controlled conditions.

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for understanding how modifications to the chemical structure affect biological activity. Research has shown that variations in substituents on the quinoline core can significantly influence the compound's potency as an inhibitor or antimicrobial agent . These insights guide the design of new derivatives with enhanced efficacy and reduced toxicity.

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing the quinoline-4-carboxamide core or related substituents.

Quinoline-4-Carboxamide Derivatives

Key Observations :

- Chlorine atoms may also improve stability against metabolic degradation.

- Piperazine Modifications : Compound 14a () incorporates a piperazine moiety, which introduces basicity and water solubility, contrasting with the target compound’s purely aromatic substituents .

- Bivalent Ligands : The dimeric structure in demonstrates how multivalency can target protein interfaces but may limit pharmacokinetic properties due to high molecular weight .

Dichlorophenyl-Containing Compounds

Key Observations :

- The 2,3-dichlorophenyl group is a common motif in herbicides (e.g., Etobenzanid , Diuron ), suggesting the target compound may share pesticidal mechanisms such as inhibition of photosynthesis or enzyme disruption .

Q & A

Q. Optimization Strategies :

- Temperature control : Lower temperatures (0–5°C) during coupling steps reduce side reactions.

- Catalyst screening : Transition metal catalysts (e.g., Pd/Cu) improve regioselectivity in heterocyclic ring formation .

- Purification : Normal-phase chromatography (e.g., 10% methanol in dichloromethane) enhances purity, with yields up to 76–96% reported for analogous compounds .

How should researchers approach the characterization of this compound using spectroscopic methods, particularly when dealing with overlapping signals in NMR spectra?

Q. Basic Characterization Workflow

- 1H/13C NMR : Assign signals using DEPT-135 and HSQC to distinguish aromatic protons (δ 6.8–8.5 ppm) and methyl groups (δ 2.2–2.6 ppm). Overlapping quinoline and phenyl signals can be resolved with COSY or NOESY for spatial correlations .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]+ at m/z ~463) and fragmentation patterns .

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal analysis resolves substituent orientation (e.g., dichlorophenyl vs. dimethylphenyl groups) .

Q. Advanced Strategies :

- Deuterated solvents : Use of DMSO-d6 or CDCl3 reduces signal splitting.

- Variable-temperature NMR : Identifies dynamic effects causing overlap (e.g., hindered rotation of substituents) .

What strategies are effective in analyzing contradictory biological activity data across different studies involving quinoline carboxamide derivatives?

Q. Advanced Data Contradiction Analysis

- Assay standardization : Discrepancies in IC50 values may arise from variations in cell lines (e.g., HEK293 vs. CHO) or incubation times. Normalize data using internal controls (e.g., reference inhibitors) .

- Metabolic stability : Differences in hepatic microsome activity (e.g., human vs. rodent) can alter efficacy; use species-matched models .

- Substituent effects : Compare 2,3-dichloro vs. 2,4-dichloro analogs to isolate electronic/steric contributions to target binding .

Q. Case Study :

- Dopamine D3 receptor affinity : A 2,3-dichloro substitution (as in the target compound) showed 10-fold higher selectivity over D2 receptors compared to 2,4-dichloro analogs, highlighting positional sensitivity .

In structure-activity relationship (SAR) studies, how does the position of chlorine substituents on the phenyl rings influence the compound’s pharmacological profile?

Q. Advanced SAR Analysis

- 2,3-Dichlorophenyl vs. 2,4-Dichlorophenyl :

- Lipophilicity : The 2,3-substitution increases logP by 0.5 units, enhancing blood-brain barrier penetration in CNS-targeted studies .

- Receptor binding : The 2,3-dichloro configuration creates a steric "bulge" that better fits hydrophobic pockets in dopamine receptors, as shown in docking simulations .

- Dimethylphenyl group : The 2,4-dimethyl substitution on the quinoline ring improves metabolic stability by blocking cytochrome P450 oxidation at the 4-position .

Q. Methodological Tools :

- Molecular dynamics simulations : Predict conformational flexibility and binding pocket interactions .

- Free-Wilson analysis : Quantifies contributions of individual substituents to activity .

What are the best practices for ensuring the stability of this compound during storage and handling in laboratory settings?

Q. Basic Stability Protocols

- Storage conditions : Keep in airtight containers under nitrogen at –20°C to prevent hydrolysis of the carboxamide group .

- Light sensitivity : Protect from UV exposure using amber glass vials to avoid photodegradation .

- Moisture control : Store with desiccants (e.g., silica gel) to limit hygroscopic decomposition .

Q. Advanced Monitoring :

- Forced degradation studies : Expose to heat (40°C), humidity (75% RH), and acidic/basic conditions to identify degradation products via LC-MS .

How can computational chemistry tools be applied to predict the binding affinity of this compound with potential biological targets?

Q. Advanced Computational Workflow

- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with targets (e.g., dopamine receptors). The dichlorophenyl group shows strong π-π stacking with Phe346 in D3 receptors .

- QSAR modeling : Train models on analogs with reported IC50 values to predict activity based on descriptors like ClogP and polar surface area .

- MD simulations : Run 100-ns trajectories to assess binding stability; RMSD <2 Å indicates robust target engagement .

What methodologies are recommended for resolving discrepancies in melting point data reported for structurally similar quinoline carboxamides?

Q. Advanced Data Reconciliation

- Crystallinity analysis : Use DSC to differentiate polymorphs (e.g., Form I vs. Form II) that may have distinct melting points .

- Purity assessment : Compare HPLC purity (>98%) with reported values; impurities lower observed melting points .

- Inter-laboratory calibration : Validate measurements against standard reference compounds (e.g., NIST-certified quinoline derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.